3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride
Overview
Description
3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, also known as 3-BCF-5-Fluoropyridine, is an organic compound used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colorless, crystalline solid that is soluble in water and alcohols. 3-BCF-5-Fluoropyridine is primarily used as an intermediate in the synthesis of other compounds, and it has been studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Tumor Uptake Studies
A synthesis involving 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, including their radiolabeled analogues, has been developed. These compounds, after being injected into mice with Lewis lung tumors, showed a rapid excretion and minimal tumor uptake. This research indicates the potential of such compounds, including those related to 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, in tumor imaging or targeted therapy due to their in vivo stability and interactions at the cellular level (Mercer et al., 1989).
Metabolic Pathways and Excretion Studies
The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was studied in rats, revealing complex metabolic pathways leading to various metabolites. This research provides insights into the metabolic fate of halogenated compounds, which could be relevant for understanding the biotransformation and detoxification pathways of this compound and similar compounds (Kanamori et al., 2002).
Comparative Pharmacokinetics
Studies comparing the pharmacokinetic properties and serotonergic effects of various halogenated amphetamines provide a framework for understanding the impact of different halogen substitutions on drug behavior. This knowledge can be applied to predict the biological activity and potential therapeutic applications of this compound, based on its halogenation pattern (Fuller et al., 1975).
Metallation and Chemical Reactivity
Research on the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, highlights the regioselectivity and chemical reactivity of such compounds. This information is crucial for the design and synthesis of novel compounds based on the chemical framework of this compound for various scientific and industrial applications (Marsais & Quéguiner, 1983).
Antitumor Activity and DNA Incorporation
The synthesis and validation of bromofluorodeoxyuridine, a compound structurally related to this compound, demonstrate its potential as a proliferation marker. This compound's ability to be incorporated into DNA and its effects on tumor proliferation and treatment assessment could guide the development of this compound-based drugs for cancer therapy (Lu et al., 2000).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .
Mode of Action
The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is likely related to its reactivity as a halogenated pyridine derivative. The bromine, chlorine, and fluorine atoms attached to the pyridine ring make it a versatile reagent in organic synthesis . These halogens can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. For instance, if it’s used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Result of Action
The molecular and cellular effects of this compound would be determined by the final compound it is used to synthesize and the biological targets of that compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity of this compound and thus its efficacy and stability .
Safety and Hazards
The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of such compounds, including 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, have significant potential for future research and development .
Properties
IUPAC Name |
3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQBMGSEQNSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089381-51-9 | |
Record name | Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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